molecular formula C9H14ClN3O2S B2953511 2-(1-Methyl-2,2-dioxo-2lambda6,1,3-benzothiadiazol-3-yl)ethanamine;hydrochloride CAS No. 2503208-64-6

2-(1-Methyl-2,2-dioxo-2lambda6,1,3-benzothiadiazol-3-yl)ethanamine;hydrochloride

Cat. No.: B2953511
CAS No.: 2503208-64-6
M. Wt: 263.74
InChI Key: GVHSWTKZBXMTSE-UHFFFAOYSA-N
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Description

2-(1-Methyl-2,2-dioxo-2lambda6,1,3-benzothiadiazol-3-yl)ethanamine;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzothiadiazole ring system with a methyl group and an ethanamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methyl-2,2-dioxo-2lambda6,1,3-benzothiadiazol-3-yl)ethanamine;hydrochloride typically involves multiple steps, starting with the formation of the benzothiadiazole core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the specific conditions required for each step. The process would be optimized to maximize yield and minimize by-products, ensuring a cost-effective and efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted benzothiadiazoles.

Scientific Research Applications

This compound has several scientific research applications, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 2-(1-Methyl-2,2-dioxo-2lambda6,1,3-benzothiadiazol-3-yl)ethanamine;hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, resulting in the desired biological or therapeutic outcomes.

Comparison with Similar Compounds

  • 2-(2,2-dioxo-3-phenyl-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethanamine;hydrochloride

  • tert-butyl 4-(2,2-dioxido-2,1,3-benzothiadiazol-1(3H)-yl)-1-piperidinecarboxylate

Uniqueness: 2-(1-Methyl-2,2-dioxo-2lambda6,1,3-benzothiadiazol-3-yl)ethanamine;hydrochloride is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S.ClH/c1-11-8-4-2-3-5-9(8)12(7-6-10)15(11,13)14;/h2-5H,6-7,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHSWTKZBXMTSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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